molecular formula C25H22N4O3 B11118599 N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11118599
M. Wt: 426.5 g/mol
InChI Key: RESTXMTZDCSGLZ-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves multiple steps. One common method involves the reaction of 1-(2-phenylethyl)-2,3-dihydro-1H-indole-2,3-dione with hydrazinecarboxamide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

    Cycloaddition: The compound can participate in cycloaddition reactions to form more complex ring structures.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Due to its indole structure, it is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbaldehyde. Compared to these compounds, N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has a unique structure that allows it to interact with a different set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Conclusion

N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it an important subject of study in organic chemistry, biology, and medicine.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C25H22N4O3/c30-22(17-26-24(31)19-11-5-2-6-12-19)27-28-23-20-13-7-8-14-21(20)29(25(23)32)16-15-18-9-3-1-4-10-18/h1-14,32H,15-17H2,(H,26,31)

InChI Key

RESTXMTZDCSGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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